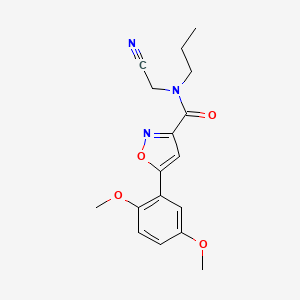
N-(isochroman-3-ylmethyl)-N,2-dimethylthiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
Based on its name, “N-(isochroman-3-ylmethyl)-N,2-dimethylthiazole-4-carboxamide” would be expected to have an isochroman ring attached to a thiazole ring via a methylene (-CH2-) bridge, with a carboxamide group on the thiazole ring . The exact structure would depend on the positions of the various substituents .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. Some general predictions can be made based on the functional groups present. For example, carboxamides can form hydrogen bonds, which could affect the compound’s solubility and boiling point .Scientific Research Applications
Synthetic Chemistry and Molecular Design
A significant application of compounds related to "N-(isochroman-3-ylmethyl)-N,2-dimethylthiazole-4-carboxamide" lies in their synthesis and chemical characterization for potential use in various fields, including medicinal chemistry. The preparation of complex molecules featuring isoxazole and thiazole moieties, such as in the study by Yu et al. (2009), showcases the chemoselective nucleophilic chemistry utilized in creating derivatives with potential bioactivity. These methodologies allow for the exploration of structural-activity relationships crucial for drug design and development (Yu et al., 2009).
Pharmacological Potential
Research into compounds structurally similar to "N-(isochroman-3-ylmethyl)-N,2-dimethylthiazole-4-carboxamide" often explores their pharmacological potentials, such as antimicrobial, antitumor, and antiviral activities. For instance, Sindhe et al. (2016) synthesized a series of N-substituted carboxamide derivatives demonstrating promising antimicrobial and antioxidant activities. These findings indicate the potential for designing new therapeutic agents based on modifying the core structure of compounds like "N-(isochroman-3-ylmethyl)-N,2-dimethylthiazole-4-carboxamide" (Sindhe et al., 2016).
Material Science and Catalysis
Another significant area of application for compounds with complex heterocyclic structures is in material science and catalysis. Bumagin et al. (2019) investigated the use of a related compound as a ligand for developing bimetallic boron-containing heterogeneous catalysts. These catalysts exhibited high activity in Suzuki reactions in aqueous media, highlighting the potential of such molecules in facilitating environmentally friendly chemical synthesis processes (Bumagin et al., 2019).
Mechanism of Action
The mechanism of action of a compound depends on its biological target. Without more information, it’s impossible to predict the mechanism of action of this compound.
properties
IUPAC Name |
N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-N,2-dimethyl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-11-17-15(10-21-11)16(19)18(2)8-14-7-12-5-3-4-6-13(12)9-20-14/h3-6,10,14H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXMDIVMZDOEGCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)N(C)CC2CC3=CC=CC=C3CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(isochroman-3-ylmethyl)-N,2-dimethylthiazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-(3,4-Dimethoxyphenyl)-2-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-6-(thiophen-2-yl)pyridine-3-carbonitrile](/img/structure/B2959423.png)
![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2959424.png)
![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide](/img/structure/B2959425.png)

![2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2959428.png)

![1,3-Dimethyl-7-[2-(5-methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-ethyl]-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione](/img/structure/B2959430.png)

![4-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-2-pyrimidinamine](/img/structure/B2959432.png)
